CID 78069438

Description

Properties

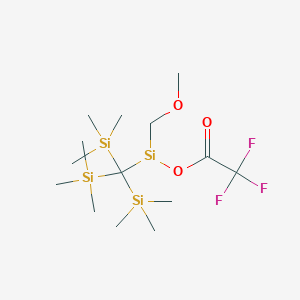

Molecular Formula |

C14H32F3O3Si4 |

|---|---|

Molecular Weight |

417.74 g/mol |

InChI |

InChI=1S/C14H32F3O3Si4/c1-19-11-21(20-12(18)13(15,16)17)14(22(2,3)4,23(5,6)7)24(8,9)10/h11H2,1-10H3 |

InChI Key |

QVUNMWPGIMWCMH-UHFFFAOYSA-N |

Canonical SMILES |

COC[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78069438 involves specific synthetic routes and reaction conditions. The preparation methods include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be cost-effective and environmentally friendly, ensuring the sustainable production of the compound.

Chemical Reactions Analysis

CID 78069438 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The major products formed from this reaction depend on the nature of the oxidizing agent and the reaction conditions.

Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides. The products formed from these reactions are influenced by the choice of reducing agent and reaction conditions.

Substitution: Substitution reactions involving this compound can occur under various conditions, leading to the formation of different products. Common reagents used in these reactions include halogens, acids, and bases.

Scientific Research Applications

CID 78069438 has a wide range of scientific research applications, including:

Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is also used in the development of new drugs and therapies.

Medicine: The compound has potential applications in medicine, particularly in the treatment of certain diseases and conditions. It is being investigated for its therapeutic properties and potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78069438 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 78069438: Absence of Direct Evidence

- None of the provided documents explicitly mention this compound as a chemical compound. The term "CID" appears in multiple contexts: PubChem Compound Identifier: Referenced in and for chemical entries like betulin (CID 72326) and taurocholic acid (CID 6675) . Collision-Induced Dissociation (CID): A mass spectrometry technique discussed in , and 16 . Chemotherapy-Induced Diarrhea (CID): Clinical studies in , and 18 .

- The closest chemical analogs mentioned are betulin-derived inhibitors (e.g., CID 72326, CID 64971, CID 92158, and CID 10153267) in , but these are unrelated to this compound .

Comparison with Similar Compounds (Hypothetical Framework)

If This compound is assumed to be a betulin-derived compound (based on ), a general comparison framework could be applied:

Table 1: Betulin-Derived Inhibitors (Examples from )

| Compound Name | PubChem CID | Structural Features | Biological Relevance |

|---|---|---|---|

| Betulin | 72326 | Lupane triterpenoid, hydroxyl groups | Antiviral, anticancer activities |

| Betulinic Acid | 64971 | Carboxylic acid derivative of betulin | Apoptosis inducer, anti-inflammatory |

| Lupenone | 92158 | Oxidized form (ketone) of betulin | Antimicrobial, enzyme inhibition |

| 3-O-Caffeoyl Betulin | 10153267 | Betulin esterified with caffeic acid | Enhanced bioavailability, antioxidant |

Key Observations

- Betulin derivatives exhibit structural modifications (e.g., oxidation, esterification) that enhance their pharmacological properties .

- This compound (if related) would require specific data on its structure, activity, and synthesis for a meaningful comparison. Such details are absent in the provided evidence.

Limitations and Recommendations

- Data Gap : The lack of direct references to this compound in the evidence prevents a detailed analysis.

- Potential Contexts: If this compound is a typographical error (e.g., intended as CID 72326 or CID 10153267), the comparison in Table 1 applies. Otherwise, additional sources are needed.

- Methodological Notes: Structural analysis (e.g., 3D overlays in ) and mass spectrometry techniques () are critical for comparing compounds . Clinical studies (–15, 18) highlight the importance of bioactivity data, which is unavailable for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.